REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Ca+2].[C:7]1(=O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[C:14](#[N:21])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[OH-].[K+]>C(O)CO.CCCCCC>[C:7]1(=[C:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[C:14]#[N:21])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
nitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask, equipped with magnetic stirrer
|
Type
|
ADDITION
|
Details
|
was charged 0.98 g
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
the mixture washed six times with 30 ml
|
Type
|
EXTRACTION
|
Details
|
cross-extracted with two 15 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic and hexane phases were dried over anhydrous sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator at ~30 mm. Hg
|
Type
|
CUSTOM
|
Details
|
to give 6.7 g
|
Type
|
CUSTOM
|
Details
|
programmed 135° C. to 220° C. at 4°/minute, He
|
Type
|
CUSTOM
|
Details
|
at 17.8 minutes
|
Duration
|
17.8 min
|
Type
|
CUSTOM
|
Details
|
(10.3%) and 20.1 minutes (4.1%)
|
Duration
|
20.1 min
|
Type
|
CUSTOM
|
Details
|
at 4.3 minutes
|
Duration
|
4.3 min
|
Type
|
WASH
|
Details
|
The product peaks which eluted together at 17.6 minutes on a 20% SE30 column (6' × 1/4") under the same operating parameters
|
Duration
|
17.6 min
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)=C(C#N)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |